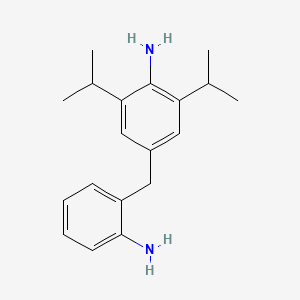

4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline

Description

Structure

3D Structure

Properties

CAS No. |

93859-38-2 |

|---|---|

Molecular Formula |

C19H26N2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

4-[(2-aminophenyl)methyl]-2,6-di(propan-2-yl)aniline |

InChI |

InChI=1S/C19H26N2/c1-12(2)16-10-14(11-17(13(3)4)19(16)21)9-15-7-5-6-8-18(15)20/h5-8,10-13H,9,20-21H2,1-4H3 |

InChI Key |

NJYVLDXNVZXOJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Catalytic Alkylation of Aniline with Propylene

- Method: Homogeneous catalytic alkylation of aniline using propylene under supercritical conditions.

- Catalysts: Various catalysts including aluminum chloride, boron trifluoride ether complexes, or montmorillonite clays have been employed.

- Conditions: Elevated temperatures (100–300 °C, preferably 150–250 °C) and pressures (up to 60 bar) facilitate high conversion and selectivity.

- Advantages: Increased reaction rates, higher selectivity, reduced side reactions, and simplified operation.

- Device Setup: Includes jet mixer, tubular reactor, and gas-liquid separator with preheaters for continuous industrial production.

Phenol Amination and Alkylation Routes

- Phenol amination methods and aniline alkylation methods are also documented, but catalytic alkylation with propylene remains preferred for industrial scale due to efficiency and yield.

Alternative Synthetic Routes and Functional Group Transformations

Nitration and Subsequent Reduction

Condensation Reactions

- The nitrated intermediate can undergo condensation with amines or phenols under basic conditions (e.g., with sodium hydroxide or potassium hydroxide) to introduce various substituents, including the aminophenylmethyl group.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- The catalytic alkylation method for 2,6-diisopropylaniline is favored industrially due to its high selectivity and yield, with continuous flow setups enhancing scalability and reproducibility.

- The coupling step to form the methylene bridge is typically catalyzed by palladium-based catalysts, which provide high efficiency and product purity, essential for pharmaceutical intermediates.

- Nitration and subsequent reduction offer alternative routes to introduce amino substituents, with careful control of reaction conditions to avoid over-nitration or side reactions.

- Purification is generally achieved by crystallization or fractional distillation, ensuring high purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or sulfuric acid.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

The unique structure of 4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline may lead to significant pharmaceutical applications:

- Drug Development : The compound's functional groups enable it to participate in various chemical reactions, making it a candidate for developing new drugs. Its reactivity can be harnessed to create derivatives with enhanced biological activity or specificity towards certain targets in biological systems.

- Biological Interaction Studies : Understanding how this compound interacts with biological systems is crucial for its application in drug design. Interaction studies can help elucidate its pharmacodynamics and pharmacokinetics, which are essential for assessing its therapeutic potential.

- Antimicrobial Properties : Research has indicated that related compounds exhibit antimicrobial activity. Investigating the antimicrobial properties of this compound could reveal its effectiveness against various pathogens, potentially leading to new antimicrobial agents .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry:

- High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse-phase HPLC techniques. A study demonstrated that it could be effectively separated on a Newcrom R1 HPLC column under simple conditions involving acetonitrile and water as the mobile phase. This method is scalable and suitable for isolating impurities in preparative separations .

- Mass Spectrometry Compatibility : For applications requiring mass spectrometry, modifications to the mobile phase (such as replacing phosphoric acid with formic acid) make the analysis compatible with MS detection methods, enhancing its utility in complex sample analysis .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts Reactions : Utilizing Brönsted acidic ionic liquids as catalysts has been shown to facilitate the synthesis of aniline-based triarylmethanes, which may include derivatives of this compound. This method presents a scalable and efficient approach for synthesizing complex organic compounds .

Case Studies and Research Findings

Several studies have documented the synthesis and potential applications of this compound:

- A study focusing on the synthesis of aniline-based triarylmethanes highlighted the efficiency of using ionic liquids as catalysts for producing derivatives like this compound. The findings suggest that this approach could lead to higher yields and more environmentally friendly synthesis methods .

- Another research initiative explored the antimicrobial properties of similar compounds derived from aminophenyl structures, indicating that further investigation into this compound could yield promising results in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline with structurally related compounds, emphasizing molecular features, physical properties, and applications.

Structural and Functional Analysis

- Steric and Electronic Effects: The 2,6-diisopropyl groups in all compounds provide steric protection to the aromatic ring, enhancing thermal stability and directing substitution reactions .

- Reactivity: The bromo derivative undergoes nucleophilic substitution, facilitating its role in pesticide synthesis . The Schiff base (N-(Salicylidene)-2,6-diisopropylaniline) forms stable metal complexes due to its imine and phenolic -OH groups . The parent compound (2,6-diisopropylaniline) is primarily used as a building block for electrophilic aromatic substitution .

Biological Activity

4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline (CAS Number: 93859-38-2) is an organic compound notable for its complex structure, which includes an aniline group with isopropyl and aminophenyl functionalities. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. Understanding its biological activity is essential for exploring its applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C18H24N2

- Molecular Weight : 284.40 g/mol

- Physical State : Colorless to yellow liquid

- Solubility : Soluble in water

The presence of functional groups such as amino and aromatic rings contributes to its reactivity and potential interactions with biological systems.

Synthesis Methods

Several synthetic routes exist for producing this compound. Notably, a metal- and solvent-free synthesis method has been developed, utilizing Brönsted acidic ionic liquids as catalysts. This approach has demonstrated good yields and scalability, making it a viable option for industrial applications .

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of anilines have been shown to inhibit human class I histone deacetylases (HDACs), which are implicated in various cancers. The compound (S)-17b, a related structure, demonstrated potent inhibitory activity against HDAC isoforms and induced apoptosis in cancer cell lines .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition. For example, studies on similar compounds have highlighted their ability to selectively inhibit calmodulin-dependent kinases (CaMKs), which play crucial roles in cellular signaling pathways related to insulin sensitivity and obesity . This indicates a possible mechanism through which this compound could exert therapeutic effects.

Toxicological Profile

An assessment of the toxicological profile of related compounds suggests that while they may exhibit beneficial pharmacological effects, careful evaluation of their safety profiles is necessary. Compounds like (S)-17b were noted for their favorable pharmacokinetics with minimal adverse effects on the gastrointestinal tract during in vivo studies .

Comparison of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 93859-38-2 | Contains both amino and aromatic functionalities |

| 4-Amino-N,N-diisopropylaniline | 93859-39-3 | Lacks the phenylmethyl group; simpler structure |

| N,N-Diisopropyl-p-phenylenediamine | 93859-41-7 | Similar amine functionality but different substitution |

This table illustrates the unique characteristics of this compound compared to structurally similar compounds.

Case Studies

- Inhibition of HDACs : A study demonstrated that certain aniline derivatives could significantly inhibit HDAC activity in vitro, leading to increased acetylation of histones and subsequent cell cycle arrest in cancer cells. This suggests that this compound could be explored further for its anticancer properties through similar mechanisms .

- Insulin Sensitivity Restoration : Research on calmodulin-dependent kinase inhibitors has shown promise in restoring insulin sensitivity in diet-induced obesity models. The structural features of this compound may contribute to similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.